3,4-Diaminothiophene Dihydrochloride

Organic Electronics Material Science Synthetic Methodology

Procuring a diaminothiophene isomer other than 3,4-substitution prevents formation of the thieno[3,4-b]pyrazine acceptor unit required for low-bandgap conjugated polymers. Free base forms introduce oxidation and handling risks. • **Defined precursor**: Enables thieno[3,4-b]pyrazine synthesis with reported yields up to 90% for scalable organic semiconductors. • **Optical targeting**: Polymers derived from this core absorb at λmax 550-670 nm, essential for NIR sensors and high-efficiency OPVs. • **Regioselective**: Unique C-2 nucleophilicity allows controlled heterocycle construction for kinase/DHFR drug discovery. • **Stable salt form**: Dihydrochloride prevents oxidation vs. free base (CAS 78637-85-1).

Molecular Formula C4H8Cl2N2S
Molecular Weight 187.09 g/mol
CAS No. 90069-81-1
Cat. No. B015237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminothiophene Dihydrochloride
CAS90069-81-1
Synonyms3,4-Thiophenediamine Dihydrochloride; 
Molecular FormulaC4H8Cl2N2S
Molecular Weight187.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)N)N.Cl.Cl
InChIInChI=1S/C4H6N2S.2ClH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H
InChIKeyRAMOMCXNLLLICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diaminothiophene Dihydrochloride: Key Procurement Data


3,4-Diaminothiophene Dihydrochloride (CAS 90069-81-1) is a heterocyclic building block, supplied as a dihydrochloride salt to ensure stability against oxidation, with a molecular weight of 187.09 g/mol . This compound serves as the primary precursor for the thieno[3,4-b]pyrazine motif, a critical acceptor unit in low-bandgap conjugated materials, and is widely utilized in organic electronics and medicinal chemistry [1].

Salt form ensures oxidation stability for reliable storage and handling
Direct precursor for thieno[3,4-b]pyrazine acceptor units in low-bandgap materials
3,4-substitution pattern essential for fused-ring formation; other isomers do not cyclize

3,4-Diaminothiophene Dihydrochloride: Analogue Substitution Pitfalls


The procurement of 3,4-diaminothiophene cannot be fulfilled by selecting a generic 'diaminothiophene' or similar diamine salt. Critically, the isomeric position of the amines is non-interchangeable: 2,3-diaminothiophene or 2,5-diaminothiophene cannot form the fused thieno[3,4-b]pyrazine ring system [1]. Furthermore, the electronic properties, such as the unique nucleophilicity at the C-2 position, which is essential for subsequent derivatization and tuning of optoelectronic properties, are specific to the 3,4-substitution pattern [2]. Finally, the base-sensitive and oxidation-prone nature of the free amine mandates procurement as a stable dihydrochloride salt; substitution with the free base (CAS 78637-85-1) introduces significant handling, storage, and synthetic reproducibility risks .

Isomeric mismatch: 2,3- or 2,5-diaminothiophene cannot form the thieno[3,4-b]pyrazine ring; substitution pattern determines reactivity.
Free base instability: The free amine (CAS 78637-85-1) is highly oxidation-sensitive; direct replacement with the free base compromises handling and yield reproducibility.
Electronic reactivity shift: The thiophene core’s C-2 nucleophilicity differs fundamentally from o-phenylenediamine; analogue substitution alters reaction outcome and optoelectronic properties.

3,4-Diaminothiophene Dihydrochloride: Technical Evidence Guide


Synthetic Yield: Salt vs. Free Base

Procurement of the dihydrochloride salt over the free base directly impacts synthetic yield and product purity in thieno[3,4-b]pyrazine formation. A patented, optimized procedure using the dihydrochloride salt achieves a 90% isolated yield of the desired heterocyclic core, while a general method utilizing the free base (derived from the salt) reports a 61% yield for the diamine precursor alone . This demonstrates a quantifiable advantage in process efficiency.

Synthetic yield
Data to verify
90% (salt) vs 61% (free base)
Cross-study comparison; cyclization yield advantage ~29 pp
Salt form supports higher cyclization efficiency in reported procedures
Verify under your specific reduction and cyclization conditions
Organic Electronics Material Science Synthetic Methodology

Stability and Handling: Salt vs. Free Base

The dihydrochloride salt provides a documented stability advantage over the free base, 3,4-diaminothiophene (CAS 78637-85-1). The free amine is reported to be 'significantly sensitive to oxidation,' requiring immediate use or storage as the salt. In contrast, the dihydrochloride salt is 'significantly stable' and can be reliably stored at 2-8°C . This stability is a quantifiable and necessary property for ensuring batch-to-batch consistency in research and development.

Oxidative stability
Reported
Dihydrochloride: significantly stable
Free base: significantly sensitive
Head-to-head classification based on handling and storage data
Salt form enables reliable long-term storage and batch consistency
Confirm under your inert atmosphere and temperature protocols
Chemical Stability Reproducibility Material Storage

Thiophene vs. Phenylenediamine Reactivity

Computational studies reveal a fundamental electronic difference between 3,4-diaminothiophene and its all-carbon analogue, o-phenylenediamine. For 3,4-diaminothiophene, the C-protonated form is more stable than the N-protonated form by 5-9 kcal/mol, whereas for o-phenylenediamine, the stability order is reversed, with N-protonation being favored by 2-5 kcal/mol [1]. This results in a significantly higher nucleophilicity at the C-2 position of the thiophene ring compared to anilines, stemming from strong C2-C3 bond polarization [1].

Protonation stability
Reported
Thiophene: C-protonated favored by 5–9 kcal/mol
o-Phenylenediamine: N-protonated favored by 2–5 kcal/mol
Computed at G3(MP2) level; ~7–14 kcal/mol shift in relative stability
Thiophene core exhibits distinct nucleophilic reactivity at C-2
Explains why phenylenediamine analogues give different reaction profiles
Computational Chemistry Reactivity Molecular Design

Polymer Absorption Tuning by Functionalization

The 3,4-diaminothiophene unit enables the synthesis of conjugated polymers with tunable optical properties. Functionalization of a polymer containing 3,4-diaminothiophene units results in a bathochromic shift, with a characteristic UV-Vis maximum absorption wavelength (λmax) in the range of 550-670 nm [1]. While a direct, quantitative comparison to a specific analogue polymer under identical conditions is not provided, this range is a key performance indicator for low-bandgap materials used in NIR applications and is a direct result of the 3,4-diaminothiophene core's electronic structure [1].

Optical absorption
Reported
λmax 550–670 nm
Functionalized conjugated polymers; solution/film UV-Vis
Supports design of NIR-absorbing low-bandgap polymers
Polymer structure and processing influence actual absorption range
Conjugated Polymers Optoelectronics Material Science

3,4-Diaminothiophene Dihydrochloride: Application Scenarios


Thienopyrazine for Low-Bandgap Electronics

This compound is the definitive precursor for synthesizing thieno[3,4-b]pyrazine, a critical acceptor unit in low-bandgap materials [1]. Its use is mandated to achieve the high yields (up to 90%) required for scalable synthesis of organic semiconductors, as demonstrated in patented processes . The resulting materials are directly applicable to organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and thermoelectric devices [1].

Conjugated Polymers with Tunable NIR Absorption

The 3,4-diaminothiophene core is essential for constructing conjugated polymers with absorption in the bathochromic range (λmax 550-670 nm) [2]. This optical property is a direct consequence of the core's electronic structure and is crucial for applications in near-infrared (NIR) sensors and for enhancing the light-harvesting capabilities of organic solar cells, where extending absorption into the red/NIR region is key to improving power conversion efficiency.

Functionalized Building Blocks for Medicinal Chemistry

The compound serves as a versatile intermediate for creating diverse heterocyclic scaffolds with potential pharmaceutical applications [3]. The unique nucleophilicity at the C-2 position of the thiophene ring, a property that differentiates it from phenylenediamine analogues [4], allows for regioselective functionalization. This enables the construction of novel thieno-imidazole and other fused-ring systems relevant to drug discovery programs, including those targeting kinases and DHFR .

Application
Selection Property
Validation Focus
Low-bandgap thienopyrazine synthesis
Salt-form stability and reported cyclization yield
Heterocyclic core formation efficiency and scalability
Conjugated polymers with NIR absorption
Bathochromic shift driven by 3,4-diamino core
Polymer λmax in the 550–670 nm range in film
Medicinal chemistry heterocycle scaffolds
Regioselective C-2 nucleophilicity
Derivatization outcome and fused-ring diversity

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